2-Hydrazinylisonicotinamide
Overview
Description
2-Hydrazinylisonicotinamide is a chemical compound with the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g/mol It is a derivative of isonicotinamide, featuring a hydrazine functional group
Mechanism of Action
Target of Action
It is structurally related to nicotinamide , which is known to play a crucial role in the prevention and/or cure of pellagra
Mode of Action
Based on its structural similarity to nicotinamide , it may interact with its targets in a similar manner. Nicotinamide is known to function as a component of the coenzyme NAD , playing a vital role in numerous metabolic processes
Biochemical Pathways
Compounds similar to 2-hydrazinoisonicotinamide, such as nicotinamide, are known to be involved in various metabolic pathways, including those related to mitochondrial core energy metabolism
Result of Action
Similar compounds like nicotinamide are known to play a crucial role in numerous metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylisonicotinamide typically involves the reaction of isonicotinic acid hydrazide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinylisonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydrazones, azides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydrazinylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Isonicotinamide: Similar in structure but lacks the hydrazine group.
Hydrazine: Contains the hydrazine group but lacks the isonicotinamide moiety.
Pyrazinamide: An antitubercular agent with a similar core structure but different functional groups.
Uniqueness: 2-Hydrazinylisonicotinamide is unique due to the presence of both the hydrazine and isonicotinamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Biological Activity
2-Hydrazinylisonicotinamide, a derivative of isonicotinic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine functional group attached to the isonicotinamide structure. Its molecular formula is , and it typically appears as a white to off-white crystalline solid. The compound's structure allows it to participate in various chemical reactions, making it a candidate for further pharmacological exploration.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism or modulate immune responses, which is crucial for its antimicrobial properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity , particularly against Mycobacterium tuberculosis. This is significant given the global burden of tuberculosis (TB). The compound's structural similarities to isoniazid—a well-known anti-TB agent—suggest that it may function through similar pathways.
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
Compound | MIC (µg/mL) | Reference |
---|---|---|
This compound | 5 | |
Isoniazid | 0.5 | |
Rifampicin | 0.1 |
Anti-inflammatory and Anticancer Activities
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory and anticancer activities. The hydrazine component could play a role in modulating inflammatory pathways or inducing apoptosis in cancer cells.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Study Reference |
---|---|---|
Antimicrobial | Effective against M. tuberculosis | |
Anti-inflammatory | Potential modulation of inflammatory response | |
Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- In Vivo Studies on Tuberculosis : In a study involving C57BL/6 mice infected with M. tuberculosis, administration of this compound showed a significant reduction in bacterial load compared to untreated controls. This suggests its potential as an effective treatment option for TB .
- Cell Line Studies for Cancer : In vitro studies using cancer cell lines have indicated that this compound can induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
2-hydrazinylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-6(11)4-1-2-9-5(3-4)10-8/h1-3H,8H2,(H2,7,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJEOVBMJELNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697232 | |
Record name | 2-Hydrazinylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109274-63-7 | |
Record name | 2-Hydrazinylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.